molecular formula C46H71N9O14 B10826572 Ovemotide CAS No. 181477-91-8

Ovemotide

Cat. No.: B10826572
CAS No.: 181477-91-8
M. Wt: 974.1 g/mol
InChI Key: POVNCJSPYFCWJR-USZUGGBUSA-N
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Description

Ovemotide is a synthetic peptide with the molecular formula C₄₆H₇₁N₉O₁₄. It was initially developed by Medarex, Inc. and is currently in clinical trials for its potential therapeutic applications. This compound is primarily being investigated for its use in treating melanoma and other neoplasms, as well as skin and musculoskeletal diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ovemotide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted side reactions. The synthesis of this compound involves the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group is removed to expose the reactive amine group.

    Elongation: Subsequent amino acids are added one by one through coupling reactions.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: In an industrial setting, the production of this compound follows the same principles as SPPS but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product undergoes rigorous quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Ovemotide can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds.

    Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s structure.

    Substitution: Amino acid residues in this compound can be substituted with other residues to modify its properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives with appropriate protecting groups.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cyclic peptides with disulfide bonds, while reduction can yield linear peptides .

Scientific Research Applications

Ovemotide has a wide range of scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored as a potential therapeutic agent for treating melanoma and other cancers.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Ovemotide exerts its effects by targeting specific molecular pathways involved in cancer progression. It binds to receptors on the surface of cancer cells, triggering a cascade of intracellular events that lead to cell death. The peptide’s mechanism of action involves the activation of immune cells, which recognize and destroy the cancer cells. This targeted approach minimizes damage to healthy tissues and enhances the efficacy of the treatment .

Comparison with Similar Compounds

    Disomotide: Another synthetic peptide with similar therapeutic applications.

    Melanotide: A peptide used in the treatment of melanoma.

    Cytomotide: Investigated for its potential in cancer therapy.

Comparison: Ovemotide stands out due to its unique amino acid sequence and specific targeting mechanism. Unlike other peptides, this compound has shown promising results in clinical trials, demonstrating its potential as an effective treatment for melanoma. Its ability to activate immune cells and induce targeted cell death sets it apart from other similar compounds .

Properties

CAS No.

181477-91-8

Molecular Formula

C46H71N9O14

Molecular Weight

974.1 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[(2S)-2-[[2-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid

InChI

InChI=1S/C46H71N9O14/c1-23(2)20-31(50-39(61)29(47)21-27-12-14-28(57)15-13-27)40(62)49-30(16-17-35(59)60)45(67)55-19-9-10-32(55)41(63)48-22-34(58)54-18-8-11-33(54)42(64)51-36(24(3)4)43(65)53-38(26(7)56)44(66)52-37(25(5)6)46(68)69/h12-15,23-26,29-33,36-38,56-57H,8-11,16-22,47H2,1-7H3,(H,48,63)(H,49,62)(H,50,61)(H,51,64)(H,52,66)(H,53,65)(H,59,60)(H,68,69)/t26-,29+,30+,31+,32+,33+,36+,37+,38+/m1/s1

InChI Key

POVNCJSPYFCWJR-USZUGGBUSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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